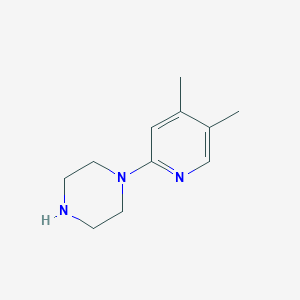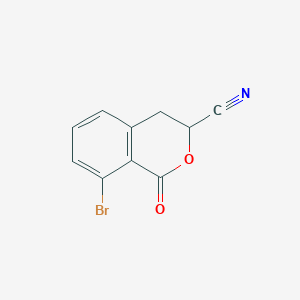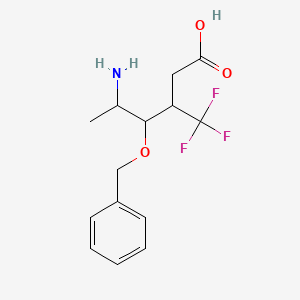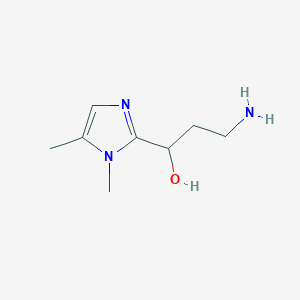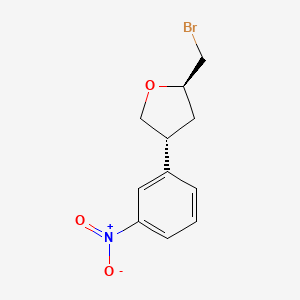
1-(1-Ethynylcyclobutyl)-4-fluorobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-Ethynylcyclobutyl)-4-fluorobenzene is an organic compound that features a cyclobutyl ring substituted with an ethynyl group and a fluorobenzene moiety
Méthodes De Préparation
The synthesis of 1-(1-Ethynylcyclobutyl)-4-fluorobenzene typically involves the following steps:
Formation of the Cyclobutyl Ring: The cyclobutyl ring can be synthesized through a series of cyclization reactions.
Introduction of the Ethynyl Group: The ethynyl group is introduced via an alkynylation reaction, often using reagents such as acetylene or its derivatives.
Attachment of the Fluorobenzene Moiety: The final step involves the coupling of the cyclobutyl-ethynyl intermediate with a fluorobenzene derivative, typically through a palladium-catalyzed cross-coupling reaction.
Analyse Des Réactions Chimiques
1-(1-Ethynylcyclobutyl)-4-fluorobenzene undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The compound can undergo reduction reactions to form alkanes or alkenes.
Substitution: The fluorobenzene moiety can participate in nucleophilic aromatic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
1-(1-Ethynylcyclobutyl)-4-fluorobenzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-(1-Ethynylcyclobutyl)-4-fluorobenzene involves its interaction with specific molecular targets. The ethynyl group can participate in π-π interactions, while the fluorobenzene moiety can engage in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.
Comparaison Avec Des Composés Similaires
1-(1-Ethynylcyclobutyl)-4-fluorobenzene can be compared with similar compounds such as:
2-(1-Ethynyl-cyclobutyl)-pyridine: This compound features a pyridine ring instead of a fluorobenzene moiety.
1-Ethynylcyclohexanol: This compound has a cyclohexanol ring instead of a cyclobutyl ring.
The uniqueness of this compound lies in its specific combination of structural features, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C12H11F |
|---|---|
Poids moléculaire |
174.21 g/mol |
Nom IUPAC |
1-(1-ethynylcyclobutyl)-4-fluorobenzene |
InChI |
InChI=1S/C12H11F/c1-2-12(8-3-9-12)10-4-6-11(13)7-5-10/h1,4-7H,3,8-9H2 |
Clé InChI |
NDMLIZUSSDXVTR-UHFFFAOYSA-N |
SMILES canonique |
C#CC1(CCC1)C2=CC=C(C=C2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


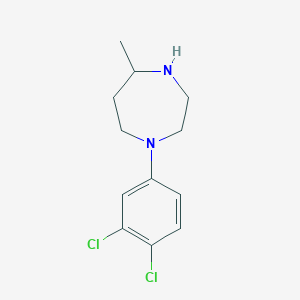

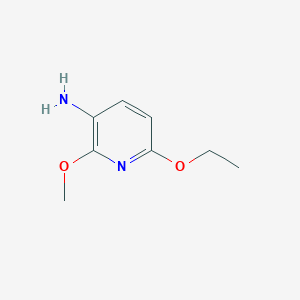
![1,2-Ethanediamine, N1-[3-(trifluoromethyl)-2-pyridinyl]-](/img/structure/B13200281.png)
amine](/img/structure/B13200288.png)
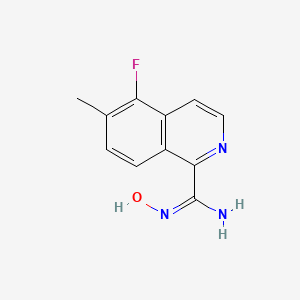
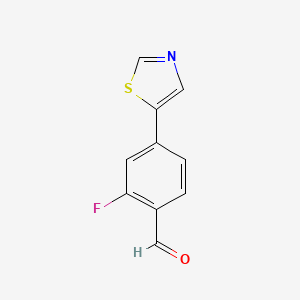
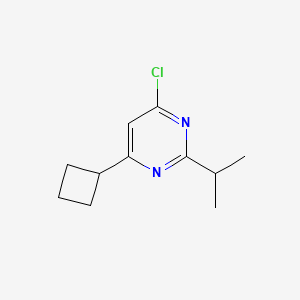
![3-Bromo-4,6-dimethyl-5-(propan-2-yl)-[1,2]thiazolo[5,4-b]pyridine](/img/structure/B13200308.png)
